
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and carbonyl compounds.
Introduction of Substituents: The methoxy, dimethyl, and pent-3-en-1-yl groups are introduced through various substitution reactions. For example, methylation can be achieved using methyl iodide and a base, while the pent-3-en-1-yl group can be introduced via a Grignard reaction with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce double bonds or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents, and various bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound without any substituents.
7-Methoxybenzofuran: A simpler derivative with only a methoxy group.
3,5-Dimethylbenzofuran: A derivative with dimethyl groups but lacking the methoxy and pent-3-en-1-yl substituents.
Uniqueness
7-Methoxy-3,5-dimethyl-6-(pent-3-en-1-yl)benzofuran is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C16H20O2 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
7-methoxy-3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran |
InChI |
InChI=1S/C16H20O2/c1-5-6-7-8-13-11(2)9-14-12(3)10-18-16(14)15(13)17-4/h5-6,9-10H,7-8H2,1-4H3/b6-5+ |
InChIキー |
XQCXEGXEIQGTSU-AATRIKPKSA-N |
異性体SMILES |
C/C=C/CCC1=C(C2=C(C=C1C)C(=CO2)C)OC |
正規SMILES |
CC=CCCC1=C(C2=C(C=C1C)C(=CO2)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


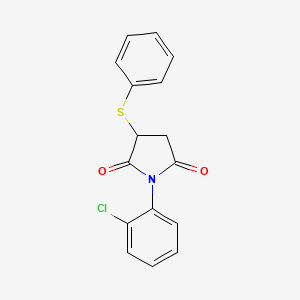
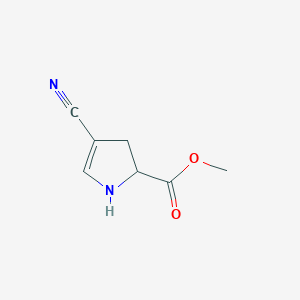
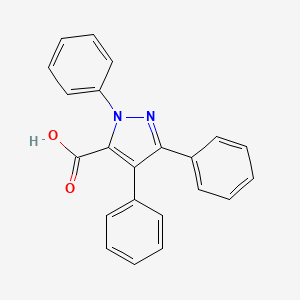


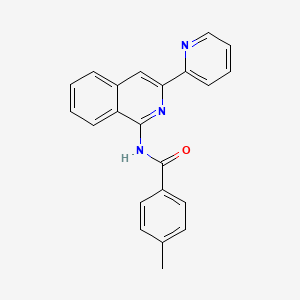
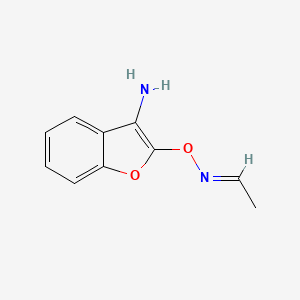
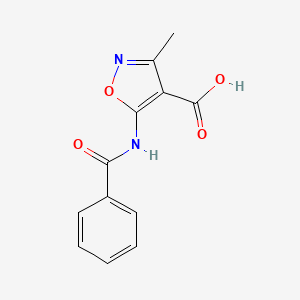
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
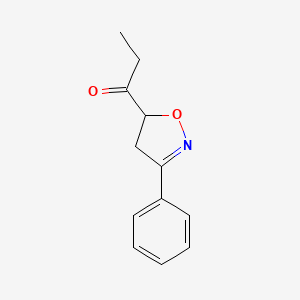

![1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
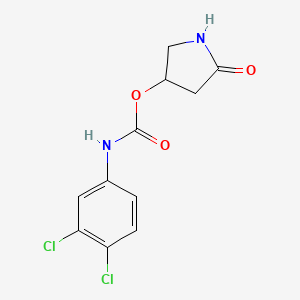
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
